molecular formula C14H14ClF3N2 B13687999 2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole

2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole

Cat. No.: B13687999
M. Wt: 302.72 g/mol
InChI Key: CFONUJWRRYOELW-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloromethyl group, an isopropyl group, and a trifluoromethyl group attached to the imidazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride.

    Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions, using benzene or substituted benzenes as starting materials.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a strong base like sodium hydride.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a metal catalyst like copper or palladium.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the chloromethyl group, resulting in the formation of reduced imidazole derivatives or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloromethyl group, where nucleophiles such as amines, thiols, or alkoxides can replace the chlorine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include ammonia, primary and secondary amines, thiols, and alkoxides.

    Coupling Reactions: Common reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, reduced imidazole derivatives

    Substitution: Amines, thioethers, ethers

    Coupling Reactions: Biaryl derivatives

Scientific Research Applications

2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, or it may activate receptors by mimicking the action of natural ligands. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole can be compared with other similar compounds, such as:

    2-(4-(Chloromethyl)phenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole: This compound has a methyl group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.

    2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(difluoromethyl)-1H-imidazole: This compound has a difluoromethyl group instead of a trifluoromethyl group, which may influence its chemical properties and interactions with molecular targets.

    2-(4-(Bromomethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole: This compound has a bromomethyl group instead of a chloromethyl group, which may alter its reactivity in substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C14H14ClF3N2

Molecular Weight

302.72 g/mol

IUPAC Name

2-[4-(chloromethyl)phenyl]-1-propan-2-yl-4-(trifluoromethyl)imidazole

InChI

InChI=1S/C14H14ClF3N2/c1-9(2)20-8-12(14(16,17)18)19-13(20)11-5-3-10(7-15)4-6-11/h3-6,8-9H,7H2,1-2H3

InChI Key

CFONUJWRRYOELW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C1C2=CC=C(C=C2)CCl)C(F)(F)F

Origin of Product

United States

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